Adinazolam mesylate
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Overview
Description
Adinazolam mesylate is a benzodiazepine derivative that belongs to the triazolobenzodiazepine class. It possesses anxiolytic, anticonvulsant, sedative, and antidepressant properties. This compound was developed to enhance the antidepressant effects of alprazolam. it has never been approved by the FDA for clinical use .
Preparation Methods
Adinazolam mesylate can be synthesized by reacting benzodiazepine precursors. One synthetic route starts from 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e][1,4]diazepine. The process involves forming N-phthalimidoyl-β-alanine in situ from β-alanine with phthalic anhydride. The solution is then cooled and treated with carbonyldiimidazole
Chemical Reactions Analysis
Adinazolam mesylate undergoes several types of chemical reactions:
Oxidation: The dimethylamine group is labile for oxidative decomposition, resulting in the loss of one methyl group to form N-desmethyladinazolam.
Substitution: The nitrogen on the 4-position can undergo protonation and hydration, leading to the opening of the diazepine ring.
Common reagents and conditions used in these reactions include oxidative agents for demethylation and acidic conditions for protonation. Major products formed include N-desmethyladinazolam and estazolam .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and metabolism of triazolobenzodiazepines.
Industry: Its use is limited to scientific research and it is not produced on an industrial scale.
Mechanism of Action
Adinazolam mesylate binds to peripheral-type benzodiazepine receptors, which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal following stimulation of the reticular pathways . Its major active metabolite, N-desmethyladinazolam, is significantly more potent at the benzodiazepine receptor .
Comparison with Similar Compounds
Adinazolam mesylate is similar to other triazolobenzodiazepines such as alprazolam and estazolam. it is unique in its higher affinity for GABA receptors and its potent anxiolytic and antidepressant properties . Similar compounds include:
Alprazolam: Commonly used for anxiety and panic disorders.
Estazolam: Used primarily for the treatment of insomnia.
N-desmethyladinazolam: The major active metabolite of this compound.
Properties
CAS No. |
57938-82-6 |
---|---|
Molecular Formula |
C20H22ClN5O3S |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid |
InChI |
InChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
FENBITQPWFCMEB-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |
Canonical SMILES |
CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |
Appearance |
Solid powder |
57938-82-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adinazolam Mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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